4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide
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Overview
Description
4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a methyl group and a phenoxyphenyl vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide typically involves a multi-step process:
Formation of the Phenoxyphenyl Vinyl Intermediate: This step involves the reaction of 3-phenoxybenzaldehyde with an appropriate vinylating agent under basic conditions to form the phenoxyphenyl vinyl intermediate.
Coupling with Methylamino Carbonyl Compound: The phenoxyphenyl vinyl intermediate is then reacted with a methylamino carbonyl compound in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H22N2O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-methyl-N-[(E)-3-(methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H22N2O3/c1-17-11-13-19(14-12-17)23(27)26-22(24(28)25-2)16-18-7-6-10-21(15-18)29-20-8-4-3-5-9-20/h3-16H,1-2H3,(H,25,28)(H,26,27)/b22-16+ |
InChI Key |
WDTPTOXXOLDMML-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)NC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NC |
Origin of Product |
United States |
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